
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been found to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases that involve abnormal glutamine metabolism.
Mecanismo De Acción
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important neurotransmitter in the brain, as well as a decrease in the levels of other metabolites that are produced from glutamine.
Biochemical and Physiological Effects:
In addition to its effects on glutamine metabolism, this compound has also been found to have other biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. This compound has also been found to have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide in lab experiments is its specificity for glutaminase. Unlike other inhibitors of glutamine metabolism, this compound does not affect other enzymes involved in this pathway, which can lead to off-target effects. However, one limitation of using this compound is its relatively low potency compared to other glutaminase inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to glutaminase inhibition. Additionally, there is interest in exploring the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Finally, there is a need for further research to understand the long-term effects of glutaminase inhibition on normal cellular functions and to identify any potential toxicities associated with this approach.
Métodos De Síntesis
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-bromo-2-thiophenesulfonyl chloride with N-ethyl-N-phenylglycine in the presence of a base such as triethylamine. Other methods include the reaction of 5-bromo-2-thiophenesulfonyl chloride with N-ethyl-N-phenylalanine methyl ester in the presence of a base, or the reaction of 5-bromo-2-thiophenesulfonyl chloride with N-ethyl-N-phenylalanine in the presence of a base and a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
5-bromo-N-ethyl-N-phenyl-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. This compound has been found to be effective in inhibiting the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. In addition to its anti-tumor effects, this compound has also been shown to have potential therapeutic applications in the treatment of other diseases that involve abnormal glutamine metabolism, such as neurodegenerative diseases.
Propiedades
IUPAC Name |
5-bromo-N-ethyl-N-phenylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-2-14(10-6-4-3-5-7-10)18(15,16)12-9-8-11(13)17-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGQFPMHFWETNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

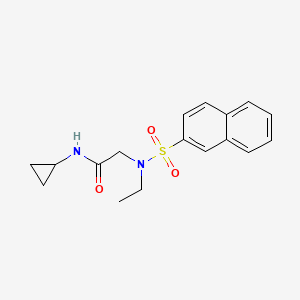
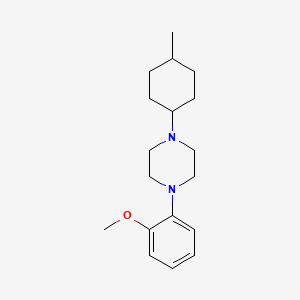
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
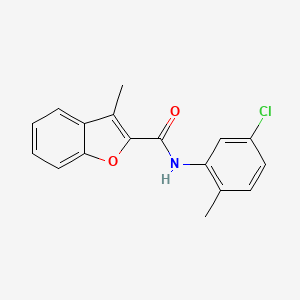
![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)
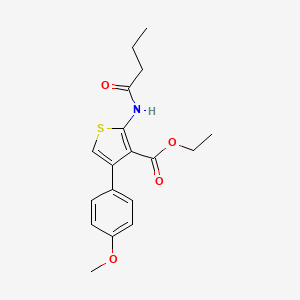
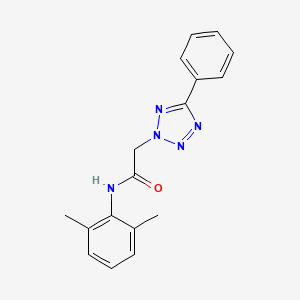
![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)
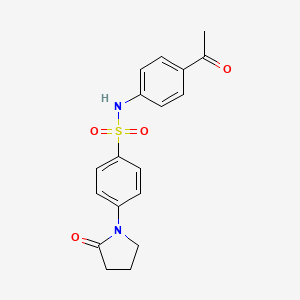
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)